molecular formula C21H15BrFN7O2 B2841745 6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207057-87-1

6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2841745
CAS No.: 1207057-87-1
M. Wt: 496.3
InChI Key: JRLZXIQIMLLUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole moiety linked via a methyl group to position 6 of the triazolo-pyrimidine system, and a 2-methylbenzyl substituent at position 2. Synthesis of such derivatives typically involves cyclization reactions between oxadiazole precursors and triazolo-pyrimidine intermediates under basic conditions, as exemplified in analogous syntheses of related compounds .

Properties

IUPAC Name

6-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN7O2/c1-12-4-2-3-5-14(12)9-30-20-18(26-28-30)21(31)29(11-24-20)10-17-25-19(27-32-17)13-6-7-16(23)15(22)8-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLZXIQIMLLUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents on Oxadiazole Substituents on Triazolo-Pyrimidine Molecular Weight Key Features
Target Compound 3-Bromo-4-fluorophenyl 2-Methylbenzyl 553.33 g/mol* Enhanced hydrophobicity; halogenated aryl for potential kinase inhibition
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl) analog 3,4-Dimethoxyphenyl 3-Fluorobenzyl 463.43 g/mol Methoxy groups improve solubility; fluorobenzyl may enhance metabolic stability
6-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl) analog 3-Bromophenyl 4-Ethoxyphenyl 521.30 g/mol* Ethoxy group increases steric bulk; potential for extended half-life
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one N/A (phenoxy substituent) Phenyl + isopropyl 398.84 g/mol Chlorophenoxy group enhances π-π stacking; reduced halogen diversity

*Calculated based on molecular formula.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The target compound’s 3-bromo-4-fluorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinases or phosphodiesterases) compared to the 3,4-dimethoxyphenyl analog , where methoxy groups prioritize solubility over target affinity.
  • The 2-methylbenzyl substituent on the triazolo-pyrimidine core likely improves metabolic stability compared to the 4-ethoxyphenyl group in , which, while increasing lipophilicity, may be susceptible to oxidative metabolism.

Physicochemical Properties :

  • The target compound’s higher molecular weight (553.33 g/mol) suggests reduced membrane permeability relative to smaller analogs like the 463.43 g/mol dimethoxy derivative .
  • SwissADME-based analyses of similar triazolo-pyrimidines (e.g., ) indicate that halogenation (Br, F) increases logP values (~3.5–4.0), correlating with enhanced blood-brain barrier penetration but lower aqueous solubility .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods for analogs in and , where oxadiazole intermediates are coupled to triazolo-pyrimidine scaffolds using cesium carbonate or similar bases . Crystallographic data for such compounds often rely on SHELX refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.